molecular formula C10H9ClN2OS B2534436 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 304685-87-8

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B2534436
CAS No.: 304685-87-8
M. Wt: 240.71
InChI Key: IFPYPHZLEFBRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable thiophene derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is its antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains by inhibiting critical enzymes involved in bacterial cell wall synthesis.

Efficacy Studies

Several studies have quantified the efficacy of this compound against specific bacterial targets:

Target Bacteria IC50 (µM) Mechanism
Streptococcus pneumoniae8.00Inhibition of MurF enzyme
Escherichia coli9.00Inhibition of UDP-N-acetylmuramoyl-tripeptide synthetase

These findings indicate that this compound exhibits promising antibacterial activity with potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Study on Antimicrobial Resistance :
    A recent study evaluated the compound's effectiveness against multi-drug resistant strains of Streptococcus pneumoniae. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance .
  • Synergistic Effects with Other Antibiotics :
    Another study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that this compound could be used to augment existing treatment regimens for bacterial infections .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
  • Molecular Formula : C₁₀H₉ClN₂OS
  • Molecular Weight : 240.71 g/mol
  • CAS Number : 304685-87-8
  • Melting Point : 201–202°C .

Synthesis :
The compound is synthesized via reaction of cyclopenta[b]thiophene precursors with chloroacetyl chloride in dioxane/triethylamine, yielding 62% after recrystallization . It serves as a key intermediate for anticancer agents targeting tyrosine kinase receptors .

Comparison with Structurally Similar Compounds

Cycloalkane Ring Size Variation

2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

  • Molecular Formula : C₁₂H₁₃ClN₂OS
  • Molecular Weight : 268.76 g/mol
  • CAS : 315684-12-9 .
  • Key Differences :
    • Ring Size : 7-membered cyclohepta[b]thiophene vs. 5-membered cyclopenta[b]thiophene.
    • Impact : Larger rings may enhance hydrophobic interactions but reduce metabolic stability.
  • Synthesis : Prepared via acetylation of tetrahydrocyclohepta[b]thiophene precursors in acetic anhydride, yielding 75.6% .
Parameter Target Compound Cyclohepta Analog
Ring Size 5-membered 7-membered
Molecular Weight (g/mol) 240.71 268.76
Yield 62% 75.6%

Substituent Modifications on the Thiophene Core

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)

  • Structure: Adds a pyrimidine-sulfamoyl-phenylamino group.
  • Activity : IC₅₀ = 30.8 nM against MCF7 cells via tyrosine kinase inhibition .
  • Mechanistic Insight : Mimics ATP-competitive inhibitors like gefitinib .

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide

  • Structure : Diethylsulfamoyl benzamide substituent.
  • Application : Binds MurF protein, suggesting antibacterial utility .
Compound Substituent Biological Activity IC₅₀/Application
Target Compound Chloroacetamide Intermediate for derivatives N/A
Compound 24 Pyrimidine-sulfamoyl-phenyl Antiproliferative (MCF7) 30.8 nM
Diethylsulfamoyl Analog Benzamide-sulfamoyl MurF ligase inhibition Antibacterial lead

Heterocycle Replacement

2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

  • Structure : Replaces thiophene with 1,2,4-thiadiazole.
  • Molecular Formula : C₁₀H₈ClN₃OS
  • Molecular Weight : 253.70 g/mol .
  • Impact : Thiadiazole’s electron-withdrawing nature may alter binding kinetics compared to thiophene.

Agricultural Analogs (Chloroacetamide Herbicides)

  • Examples : Alachlor, Pretilachlor .
  • Structural Contrast: Bulky alkyl/aryl substituents instead of cyano-cyclopenta[b]thiophene.
  • Application : Plant growth inhibition via lipid biosynthesis disruption.

Biological Activity

2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 304685-87-8
  • Molecular Formula : C10H9ClN2OS
  • Molecular Weight : 240.71 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties against specific bacterial strains. It has been shown to inhibit the UDP-MurNAc-pentapeptide synthetase from Streptococcus pneumoniae with an IC50 value of 9,000 nM .
  • Deubiquitinase Inhibition :
    • Research indicates that this compound may act as a selective inhibitor of deubiquitinating enzymes (DUBs), which play crucial roles in regulating protein degradation pathways . The inhibition of DUBs can influence various cellular processes, including cell cycle regulation and apoptosis.
  • Pharmacological Studies :
    • In preclinical studies, the compound has shown potential in modulating G protein-coupled receptors (GPCRs), which are vital for various physiological responses .

Case Studies

Several studies have documented the biological effects of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against resistant strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Case Study 2: DUB Inhibition

In a study focusing on selective DUB inhibitors, this compound was identified as a promising lead compound. It demonstrated selective inhibition of USP7, a DUB implicated in cancer progression. The study highlighted its potential for therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 ValueReference
AntibacterialUDP-MurNAc-pentapeptide synthetase9,000 nM
DUB InhibitionUSP7Not specified
GPCR ModulationVarious GPCRsNot specified

Q & A

Basic Research Questions

Q. How is 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide synthesized, and what analytical methods are used to confirm its structure?

  • Synthesis : The compound can be synthesized via multi-step organic reactions, including condensation of chloroacetamide derivatives with cyclopenta[b]thiophene precursors. Key intermediates may involve cyano-substituted thiophene rings and cyclopentane-fused systems, as seen in analogous heterocyclic syntheses .
  • Structural Confirmation :

  • Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton environments and carbon frameworks, such as cyclopentane dihydro protons (δ 2.5–3.5 ppm) and acetamide NH signals (δ 8–10 ppm) .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths, angles, and molecular packing .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via TLC.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences. Purity ≥95% is achievable, as validated by HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound against cancer cell lines be evaluated, and what mechanistic insights are plausible?

  • In Vitro Assays :

  • Cell Viability : Use MTT/WST-1 assays on human adenocarcinoma (e.g., MCF7) to determine IC₅₀ values. Compare with reference drugs like gefitinib .
  • Mechanistic Studies : Perform kinase inhibition assays (e.g., tyrosine kinase EGFR) to assess ATP-binding site competition. Molecular docking (AutoDock/Vina) predicts binding interactions with receptor domains .
    • Data Interpretation : Correlate structural features (e.g., cyano group, cyclopentane rigidity) with activity trends. For example, derivatives with electron-withdrawing substituents show enhanced potency due to improved target affinity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Derivatization Strategies :

  • Modify the acetamide side chain (e.g., introduce sulfonamide or triazole moieties) to enhance solubility or target selectivity.
  • Vary substituents on the cyclopenta[b]thiophene core (e.g., halogenation at the 5-position) to probe steric/electronic effects .
    • Experimental Workflow :
  • Synthesize analogs using parallel combinatorial chemistry.
  • Screen analogs in high-throughput assays (e.g., kinase profiling panels).
  • Validate hits with dose-response curves and selectivity indices .

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural analysis?

  • Crystallographic Refinement : Use SHELXL’s Least-Squares refinement to resolve disorder or thermal motion artifacts. Validate with R-factor convergence (e.g., R₁ < 0.05) .
  • Spectroscopic Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian DFT calculations). Address discrepancies by re-examining sample purity or solvent effects .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

  • Environmental Fate Studies :

  • Hydrolysis : Incubate in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., cyclopentane ring-opening) .
  • Photolysis : Expose to UV light (λ = 254–365 nm) and analyze by GC-MS for chloroacetamide byproducts .
    • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity of degradation products .

Q. Methodological Notes

  • SHELX Software : Critical for crystallographic refinement; prioritize version 2018/3 for improved handling of twinned data .
  • Antiproliferative Assays : Include positive controls (e.g., doxorubicin) and normalize data to cell count/protein content to mitigate variability .
  • Environmental Testing : Follow OECD guidelines for hydrolysis/photolysis studies to ensure reproducibility .

Properties

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-4-9(14)13-10-7(5-12)6-2-1-3-8(6)15-10/h1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYPHZLEFBRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304685-87-8
Record name 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.